molecular formula C16H17N3O B11462856 2-(Benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

2-(Benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B11462856
M. Wt: 267.33 g/mol
InChI Key: MOFDXACMIPRWAC-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with benzylamino, methoxymethyl, and methyl groups, as well as a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common route starts with the preparation of the pyridine ring, followed by the introduction of the benzylamino group through nucleophilic substitution. The methoxymethyl and methyl groups are then introduced via alkylation reactions. The nitrile group is usually added through a cyanation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amines.

Scientific Research Applications

2-(Benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
  • 2-(Benzylamino)-4-(hydroxymethyl)-6-methylpyridine-3-carbonitrile
  • 2-(Benzylamino)-4-(methoxymethyl)-6-ethylpyridine-3-carbonitrile

Uniqueness

2-(Benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

2-(benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C16H17N3O/c1-12-8-14(11-20-2)15(9-17)16(19-12)18-10-13-6-4-3-5-7-13/h3-8H,10-11H2,1-2H3,(H,18,19)

InChI Key

MOFDXACMIPRWAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)NCC2=CC=CC=C2)C#N)COC

Origin of Product

United States

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